The Central Nervous System Mechanism of Action of AZD1979: A Technical Guide
The Central Nervous System Mechanism of Action of AZD1979: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD1979 is a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor predominantly expressed in the central nervous system (CNS). MCH, an orexigenic neuropeptide, plays a significant role in the regulation of energy homeostasis, and its effects are mediated through MCHR1 in rodents. In humans and other species like dogs, a second MCH receptor, MCHR2, is also present. AZD1979 has been investigated as a potential therapeutic agent for obesity due to its ability to cross the blood-brain barrier and modulate key CNS pathways involved in appetite and energy expenditure. This technical guide provides an in-depth overview of the mechanism of action of AZD1979 in the central nervous system, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.
Core Mechanism of Action in the CNS
AZD1979 exerts its effects by binding to and inhibiting MCHR1 in the brain.[1][2] This antagonism blocks the downstream signaling cascades initiated by the endogenous ligand, MCH. The specificity of AZD1979 for MCHR1 has been demonstrated in studies where the compound had no effect on food intake or body weight in mice lacking the MCHR1 gene (Mchr1 knockout mice).[1] The primary consequences of MCHR1 blockade by AZD1979 in the CNS are a reduction in food intake and a preservation of energy expenditure, leading to a decrease in body weight.[1][2]
Quantitative Data
The following tables summarize the key quantitative data related to the interaction of AZD1979 with MCHR1 and its in vivo effects.
Table 1: In Vitro Binding Affinity and Potency of AZD1979
| Parameter | Species | Value | Reference |
| MCHR1 Binding Affinity (Ki) | Human/Mouse | ~12 nM | [2] |
| MCHR1 Functional Antagonism (IC50, GTPγS) | Human | ~12 nM | [2] |
| MCHR2 Functional Activity (IC50, Ca2+ FLIPR) | Human | > 40 µM | [2] |
Table 2: In Vivo Effects of AZD1979 in Diet-Induced Obese (DIO) Mice
| Dose (p.o., twice daily) | Average Trough Plasma Concentration (µM) | Average Trough Brain MCHR1 Occupancy (%) | Change in Body Weight | Change in Body Fat Mass |
| 20 µmol/kg | 0.13 | 46 | Dose-dependent decrease | Decreased |
| 40 µmol/kg | 0.32 | 68 | Dose-dependent decrease | Decreased |
| 60 µmol/kg | 1.4 | 91 | Dose-dependent decrease | Decreased |
Data from a repeat dose study in female DIO mice.[1]
Table 3: In Vivo Effects of AZD1979 in Beagle Dogs
| Dose (p.o., once daily) | AUC (µM*h) | Cmax (µM) | Change in Body Weight |
| 22 µmol/kg | 7.5 | 1.2 | Dose-dependent decrease |
| 65 µmol/kg | 30 | 3.9 | Dose-dependent decrease |
| 216 µmol/kg | 87 | 7.5 | Dose-dependent decrease |
Data from a 28-day general toxicology study in lean beagle dogs.[1]
Signaling Pathways
MCHR1 is a G-protein coupled receptor that primarily couples to Gi/o and Gq proteins.[3][4] Antagonism of MCHR1 by AZD1979 inhibits these downstream signaling pathways.
Experimental Protocols
Ex Vivo Brain MCHR1 Receptor Occupancy Assay
This protocol outlines the key steps for determining the receptor occupancy of AZD1979 in the brain.
Detailed Method:
-
Animal Dosing: Diet-induced obese (DIO) mice are orally administered with vehicle or varying doses of AZD1979.[1]
-
Brain Collection: At predetermined time points after dosing, animals are euthanized, and their brains are rapidly dissected and frozen on dry ice.[1]
-
Cryosectioning: Coronal brain sections (20 µm) are cut from the caudate putamen, a region with high MCHR1 expression, using a cryostat at -15°C.[1] The sections are then thaw-mounted onto microscope slides.[1]
-
Radioligand Incubation: Brain sections are incubated with a specific MCHR1 radioligand to label the available receptors.
-
Washing: Non-specific binding is removed by washing the sections in buffer.
-
Autoradiography: The slides are apposed to a phosphor imaging plate or autoradiographic film to detect the radioactive signal.
-
Quantification: The density of the signal is quantified using image analysis software. Receptor occupancy is calculated as the percentage reduction in specific radioligand binding in the brains of AZD1979-treated animals compared to vehicle-treated controls.
In Vivo Efficacy Studies in DIO Mice
This protocol describes the general workflow for assessing the effect of AZD1979 on body weight and food intake in a diet-induced obesity model.
References
- 1. Effects of a novel potent melanin‐concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The melanin-concentrating hormone receptor couples to multiple G proteins to activate diverse intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
